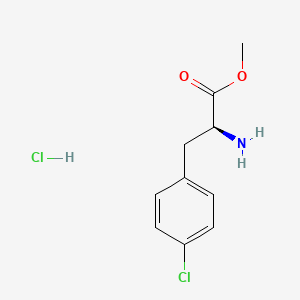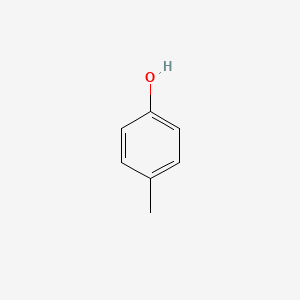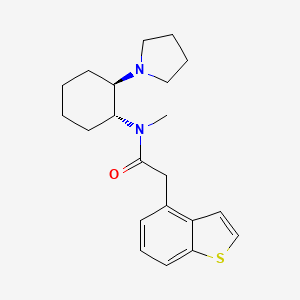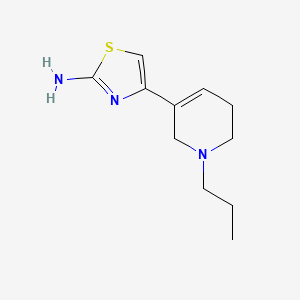![molecular formula C19H24BrN3O3 B1678658 1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine CAS No. 476322-70-0](/img/structure/B1678658.png)
1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Descripción general
Descripción
NGD-4715 is a compound developed by Neurogen Corporation. It acts as a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1. This compound has shown anxiolytic, antidepressant, and anorectic effects in animal models and has successfully passed Phase I clinical trials in humans .
Métodos De Preparación
The synthesis of NGD-4715 involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
NGD-4715 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
NGD-4715 has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions of melanin-concentrating hormone receptor 1 antagonists.
Biology: It helps in understanding the role of melanin-concentrating hormone receptor 1 in various physiological processes.
Medicine: It has potential therapeutic applications in treating anxiety, depression, and obesity.
Industry: It can be used in the development of new drugs targeting melanin-concentrating hormone receptor 1
Mecanismo De Acción
NGD-4715 exerts its effects by selectively binding to and antagonizing the melanin-concentrating hormone receptor 1. This interaction inhibits the receptor’s activity, leading to reduced anxiety, depression, and appetite in animal models. The molecular targets and pathways involved include the central nervous system and various neurotransmitter systems .
Comparación Con Compuestos Similares
NGD-4715 is compared with other melanin-concentrating hormone receptor 1 antagonists such as BMS-830216, GW-856464, ALB-127158, and AMG 076. While these compounds share similar mechanisms of action, NGD-4715 is unique in its specific binding affinity and pharmacokinetic properties. It has shown promising results in preclinical and clinical studies, making it a potential candidate for further development .
Propiedades
IUPAC Name |
1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYVNYLCIABRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432090 | |
| Record name | NGD-4715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476322-70-0 | |
| Record name | NGD-4715 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)

![1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1678580.png)



![9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B1678585.png)
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine](/img/structure/B1678591.png)
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)


